![molecular formula C7H12ClN3 B1309019 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine CAS No. 925634-46-4](/img/structure/B1309019.png)
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
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Overview
Description
The compound “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis process for “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine” was not found in the search results.Molecular Structure Analysis
The molecular structure of pyrazole derivatives is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The specific molecular structure of “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine” was not found in the search results.Scientific Research Applications
Polymerization Control
Pyrazole derivatives can be used to control homo-polymerization and co-polymerization of acrylic acid, acrylates, acrylamides, and styrenes, as well as vinyl acetate .
Pharmacological Effects
Compounds bearing a pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Antitubercular Activity
Pyrazole derivatives have been evaluated for their potential against Mycobacterium tuberculosis, showing significant antitubercular activity .
Molecular Docking Studies
Molecular simulation studies have been performed with pyrazole compounds to justify potent in vitro activities by analyzing their fitting patterns in active sites characterized by lower binding free energy .
Enzyme Activity Measurement
Pyrazole derivatives are used in assays such as the MTT assay to measure enzyme activities and estimate the viability of cells .
Synthesis of New Heterocycles
Efforts have been made to produce new heterocycles using pyrazole scaffolds, which are subjected to reactions with various nucleophiles .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of pyrazole derivatives .
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJTZFXCKUWHFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424438 |
Source
|
Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
CAS RN |
925634-46-4 |
Source
|
Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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